![molecular formula C9H19N2OPS B14162576 O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate CAS No. 3678-18-0](/img/structure/B14162576.png)
O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate is a chemical compound with the molecular formula C9H19N2OPS. It is known for its unique structure, which includes aziridine rings and a phosphinothioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate typically involves the reaction of propyl phosphinothioate with 2-methylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aziridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its aziridine rings.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate involves its interaction with molecular targets through its aziridine rings and phosphinothioate group. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phosphinothioate group can also participate in various biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simple aziridine ring without additional functional groups.
Azetidine: A four-membered nitrogen-containing ring similar to aziridine.
Phosphinothioates: Compounds containing the phosphinothioate group but lacking aziridine rings.
Uniqueness
O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate is unique due to its combination of aziridine rings and a phosphinothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
3678-18-0 |
|---|---|
Molecular Formula |
C9H19N2OPS |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
bis(2-methylaziridin-1-yl)-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19N2OPS/c1-4-5-12-13(14,10-6-8(10)2)11-7-9(11)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BWAKWQXGWQEEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(N1CC1C)N2CC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
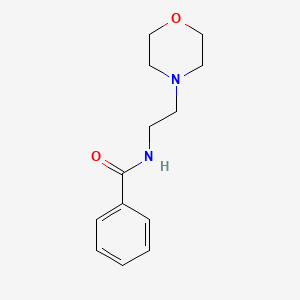
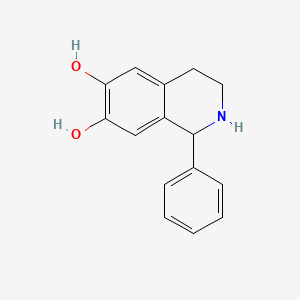
![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)

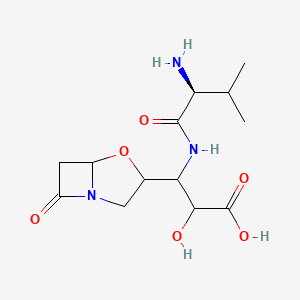

![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
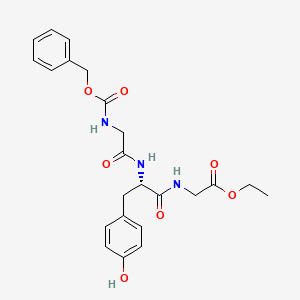
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
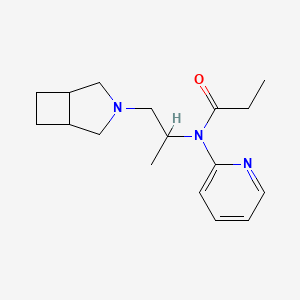
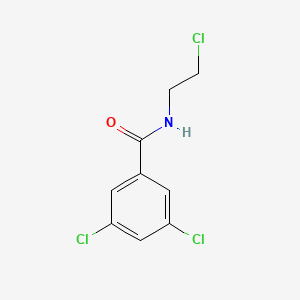
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
